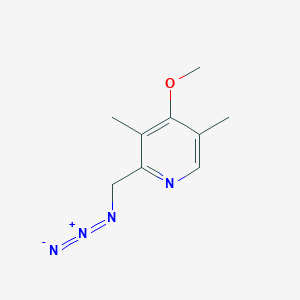
1-(4-Aminophenyl)-1,3-diazinan-2-one
Übersicht
Beschreibung
The compound “1-(4-Aminophenyl)piperazin-2-one” is similar to the one you’re asking about . It has a CAS Number of 1022128-82-0 and a molecular weight of 191.23 . Another compound, “4-Aminophenyl”, is an organic compound with the formula C6H5C6H4NH2, which is an amine derivative of biphenyl .
Synthesis Analysis
A method for manufacturing a compound similar to the one you’re asking about, “1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine”, involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent .Molecular Structure Analysis
The molecular structure of “4-Aminophenyl” consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The synthesis path to obtain a target compound included the imine bond formation reaction between ferrocenecarboxaldehyde (Fc-CHO; 1) and as-obtained C3-symmetric 1,3,5-tris(4-aminophenyl)benzene (2) .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Chemical Interactions
- Synthesis and Crystal Structure : The synthesis of compounds related to 1-(4-Aminophenyl)-1,3-diazinan-2-one involves condensation reactions leading to complex structures with specific crystal packing sustained by various interactions such as C—H⋯O and O—H⋯π, essential for understanding molecular behaviors and properties (Rivera, Ríos-Motta, & Bolte, 2022).
Reactivity and Antioxidant Properties
- Diazaphenoxazines and Diazaphenothiazines : Research on similar compounds shows that diazaphenoxazines and diazaphenothiazines, but not the 1,3-diaza isomers, are potent radical-trapping antioxidants. This suggests potential applications in oxidative stress-related conditions (Haidasz & Pratt, 2017).
Electrochemical Applications
- Electrochemical Grafting and Stability : Diazonium ion chemistry has been utilized for electrochemically grafting aminophenyl layers, which are structurally similar to 1-(4-Aminophenyl)-1,3-diazinan-2-one, onto silicon substrates. This creates stable surfaces with good electrochemical performance in aqueous solutions, indicating potential for environmental sensing and electronic device integration (Flavel et al., 2010).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Anticancer Agents : The structural variations of diazinane, similar to 1-(4-Aminophenyl)-1,3-diazinan-2-one, have been studied for their potential as anti-glioblastoma agents. The study of different structural modifications suggests its potential application in developing novel anticancer drugs (Pianovich et al., 2017).
Nanotechnology and Nanoparticle Functionalization
- Grafting on Gold Nanoparticles : Research demonstrates the spontaneous grafting of aminophenyl groups on gold nanoparticles in aqueous medium, which is relevant to the functionalization of nanoparticles for various applications, including catalysis and biosensing (Kesavan & John, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research on similar compounds, such as “1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine”, has been conducted to understand how these compounds affect the quality and carrier mobilities of reduced graphene oxide . Another study synthesized aniline-based triarylmethanes through a double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-2-4-9(5-3-8)13-7-1-6-12-10(13)14/h2-5H,1,6-7,11H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTPJQXCNWNFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-1,3-diazinan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-4-[methyl(phenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3038813.png)




![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)





![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)
